N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound with a molecular formula of C22H26N4O2S This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinazolinyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate. This can be achieved through the reaction of 4-methoxybenzyl chloride with an amine, such as hexylamine, under basic conditions.
Quinazolinyl Intermediate Formation: The next step involves the synthesis of the quinazolinyl intermediate. This can be done by reacting 2-mercaptoquinazolin-4-one with an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the quinazolinyl intermediate. This is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazolinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinyl derivatives
Substitution: Substituted methoxyphenyl derivatives
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide derivatives
Uniqueness
N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N4O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4O2S/c1-28-17-12-10-16(11-13-17)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(29)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,29) |
InChI Key |
XFZULAAKMPJGHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
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